Enantiomer-Dependent Vasorelaxant Activity: (-)-Praeruptorin A Versus (+)-Praeruptorin A in Isolated Rat Aorta
In isolated rat aortic rings with intact endothelium, (+)-praeruptorin A exhibited significantly more potent relaxation than (-)-praeruptorin A against both KCl-induced and phenylephrine-induced contractions [1]. Critically, removal of the endothelium or pretreatment with L-NAME (NOS inhibitor) or methylene blue (guanylyl cyclase inhibitor) markedly reduced the relaxant effect of (+)-praeruptorin A but did not affect (-)-praeruptorin A [1]. This indicates (-)-praeruptorin A produces vasorelaxation through a mechanism less dependent on endothelial nitric oxide synthesis than its (+)-enantiomer [1].
| Evidence Dimension | Vasorelaxant potency and endothelium/NO-dependence |
|---|---|
| Target Compound Data | Relaxation effect preserved after endothelium removal and L-NAME/methylene blue pretreatment; weaker relaxation than (+)-enantiomer in intact endothelium |
| Comparator Or Baseline | (+)-Praeruptorin A: significantly more potent relaxation in intact endothelium; relaxation markedly reduced after endothelium removal or NOS/guanylyl cyclase inhibition |
| Quantified Difference | Qualitative mechanistic divergence: (+)-enantiomer exhibits NO/endothelium-dependent relaxation; (-)-enantiomer retains activity independent of endothelium and NO synthesis |
| Conditions | Rat isolated aortic rings precontracted with KCl or phenylephrine; ± endothelium; ± L-NAME (100 μM); ± methylene blue (10 μM) |
Why This Matters
This enantiomer-specific mechanistic divergence dictates that (-)-praeruptorin A should be selected for studies targeting endothelium-independent calcium channel blockade pathways, whereas (+)-praeruptorin A would confound such studies with additional NO-dependent effects.
- [1] Xu Z, Wang X, Dai Y, Kong L, Wang F, Xu H, Lu D, Song J, Hou Z. (+/-)-Praeruptorin A enantiomers exert distinct relaxant effects on isolated rat aorta rings dependent on endothelium and nitric oxide synthesis. Chem Biol Interact. 2010;186(2):239-246. DOI: 10.1016/j.cbi.2010.04.018 View Source
